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Compound of Interest

Compound Name: (+/-)-Laureline

Cat. No.: B12763209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

aporphine alkaloid, (+/-)-Laureline. While a complete set of raw experimental data for (+/-)-
Laureline is not readily available in publicly accessible databases, this document compiles its

known properties and inferred spectroscopic characteristics based on the analysis of closely

related aporphine alkaloids. This guide is intended to serve as a valuable resource for

researchers involved in the isolation, characterization, and development of this and similar

natural products.

Chemical and Physical Properties
Laureline is an aporphine alkaloid that has been reported in plant species such as Laurelia

novae-zelandiae.[1] Its fundamental properties are summarized below.

Property Value Reference

Molecular Formula C₁₉H₁₉NO₃ [1]

Molecular Weight 309.4 g/mol [1]

Exact Mass 309.13649347 Da [1]

Monoisotopic Mass 309.13649347 Da [1]
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Spectroscopic Data
The following sections present the expected spectroscopic data for (+/-)-Laureline based on

the general characteristics of aporphine alkaloids.

Mass spectrometry is a key technique for determining the molecular weight and fragmentation

pattern of alkaloids. For (+/-)-Laureline, high-resolution mass spectrometry (HRMS) is

expected to show a protonated molecule [M+H]⁺ consistent with its exact mass.

Table 1: Expected Mass Spectrometry Data for (+/-)-Laureline

Ion Calculated m/z Observed m/z

[M+H]⁺ 310.1438 Expected around this value

[M+Na]⁺ 332.1257 Expected around this value

Fragmentation Pattern: The fragmentation of aporphine alkaloids is influenced by the

substitution pattern on their tetracyclic core. Common fragmentation pathways involve the loss

of substituents from the nitrogen atom and benzylic cleavages.[2]

The IR spectrum of Laureline is expected to exhibit characteristic absorption bands

corresponding to its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands for (+/-)-Laureline

Wavenumber (cm⁻¹) Functional Group Description

~3000-2800 C-H Aliphatic C-H stretching

~1600, 1500, 1450 C=C Aromatic ring stretching

~1250-1000 C-O
Aryl ether and methylenedioxy

C-O stretching

~1040 and 940 -O-CH₂-O-
Characteristic methylenedioxy

group absorptions
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NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. The expected chemical shifts for (+/-)-Laureline are based on data from

structurally similar aporphine alkaloids.[3][4]

Table 3: Expected ¹H NMR Spectral Data for (+/-)-Laureline

Proton
Expected Chemical Shift
(δ, ppm)

Multiplicity

Aromatic Protons 6.5 - 8.0 s, d, m

H-6a ~3.5 dd

Methylene Protons 2.5 - 3.5 m

N-CH₃ ~2.5 s

O-CH₃ ~3.9 s

-O-CH₂-O- ~5.9 - 6.1 s, d

Table 4: Expected ¹³C NMR Spectral Data for (+/-)-Laureline

Carbon Expected Chemical Shift (δ, ppm)

Aromatic Carbons 100 - 150

C-6a ~60

Methylene Carbons 29 - 54

N-CH₃ ~43

O-CH₃ ~56

-O-CH₂-O- ~101

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of

aporphine alkaloids like (+/-)-Laureline.
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Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is

typically used.[3]

Sample Preparation: The purified alkaloid is dissolved in a suitable solvent, such as

methanol or acetonitrile, at a concentration of approximately 1 µg/mL.[2]

Analysis: The sample solution is infused directly into the ESI source or introduced via a liquid

chromatography (LC) system. Mass spectra are acquired in positive ion mode. For

fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the

protonated molecule [M+H]⁺ as the precursor ion and subjecting it to collision-induced

dissociation (CID).[2]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Sample Preparation: The solid sample can be prepared as a KBr pellet by grinding a small

amount of the sample with dry potassium bromide and pressing it into a thin disk.

Alternatively, a thin film can be cast from a solution of the compound on a salt plate (e.g.,

NaCl or KBr).

Analysis: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder or pure KBr pellet is recorded and

subtracted from the sample spectrum.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain

¹H and ¹³C NMR spectra.

Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in about 0.5

mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in an

NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard

(δ 0.00).

Analysis: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. For

complete structural elucidation, 2D NMR experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
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(Heteronuclear Multiple Bond Correlation) are often necessary to establish proton-proton and

proton-carbon correlations.[5]

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a natural product like (+/-)-Laureline.
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Workflow for Spectroscopic Analysis of (+/-)-Laureline
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Caption: General workflow for the isolation and spectroscopic characterization of (+/-)-
Laureline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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